molecular formula C17H19N3O2 B2609936 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034394-66-4

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide

Numéro de catalogue B2609936
Numéro CAS: 2034394-66-4
Poids moléculaire: 297.358
Clé InChI: WIGGECHSJDCBPF-SHTZXODSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide, also known as BMS-986165, is a novel small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the enzyme, Bruton's tyrosine kinase (BTK), which plays a critical role in the development and activation of immune cells. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various autoimmune diseases.

Applications De Recherche Scientifique

Role in NNMT Inhibition and Structure Elucidation

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)nicotinamide is explored for its inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme catalyzing the N-methylation of nicotinamide and other pyridine compounds. NNMT's involvement in various physiological and pathological processes, including its overexpression in several diseases, makes it a significant target for therapeutic intervention. The discovery and characterization of potent NNMT inhibitors like MS2734, which occupy both substrate and cofactor binding sites, highlight the potential for developing selective inhibitors to modulate NNMT activity for therapeutic purposes. The structural elucidation of NNMT in complex with such inhibitors provides critical insights for future drug development (Babault et al., 2018).

Understanding NNMT's Substrate Recognition

Detailed studies on NNMT's substrate recognition mechanisms have revealed the structural basis for its interaction with nicotinamide and related compounds. Crystal structures of NNMT bound to substrates and inhibitors offer insights into the active site's configuration, highlighting specific residues critical for catalysis and substrate binding. This knowledge is instrumental in designing more effective NNMT inhibitors and understanding the enzyme's role in disease mechanisms (Peng et al., 2011).

Insights into NNMT's Biochemical Properties and Variation

Research has delved into NNMT's biochemical properties, including its kinetic parameters and the inhibitory effects of its products. Understanding individual variations in NNMT activity, especially in the liver, can provide valuable information on its role in metabolizing nicotinamide and pyridine compounds. This variation may have implications for individual responses to drugs and the metabolism of xenobiotics, underlining the enzyme's significance in pharmacology and toxicology (Rini et al., 1990).

NNMT's Potential Role in Disease Pathology

NNMT's expression levels have been studied in various diseases, including cancers, where its activity correlates with disease progression and prognosis. Investigating NNMT levels in diseases like melanoma has suggested its potential as a biomarker for early detection and monitoring therapeutic responses. Such studies underscore NNMT's involvement in disease mechanisms and its potential as a target for therapeutic intervention (Ganzetti et al., 2018).

Development of NNMT Activity Assays

Advancements in assay techniques for NNMT activity have facilitated the study of its substrate scope and inhibitor development. The development of rapid and efficient assays using high-performance chromatography and mass spectrometry enables the high-throughput analysis of NNMT's interaction with a wide range of substrates and potential inhibitors. These techniques are crucial for exploring NNMT's biological roles and its therapeutic targeting (van Haren et al., 2016).

Propriétés

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(13-4-3-10-18-12-13)20-14-6-8-15(9-7-14)22-16-5-1-2-11-19-16/h1-5,10-12,14-15H,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGGECHSJDCBPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.